ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Scientific Research Applications
Ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its indole core makes it a candidate for studying biological processes and interactions with proteins and enzymes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The diethylamino group may enhance its binding affinity and specificity, while the hydroxypropoxy group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with a simpler structure.
Properties
Molecular Formula |
C26H34N2O4 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C26H34N2O4/c1-6-27(7-2)16-21(29)17-32-22-13-14-24-23(15-22)25(26(30)31-8-3)19(5)28(24)20-11-9-18(4)10-12-20/h9-15,21,29H,6-8,16-17H2,1-5H3 |
InChI Key |
ZZMSVDOWKGKDIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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